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Compound of Interest

Compound Name: Ferrugine

Cat. No.: B3037758 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characterization of

Ferrugine, a tropane alkaloid, and its derivatives. The information presented herein is crucial

for the identification, quantification, and structural elucidation of these compounds in various

research and development settings. This document summarizes key quantitative data in

structured tables, details experimental protocols for spectroscopic analysis, and provides visual

representations of relevant workflows.

Introduction to Ferrugine
Ferrugine, with the chemical formula C₁₅H₁₉NO, is a tropane alkaloid characterized by an 8-

azabicyclo[3.2.1]octane nucleus. Its systematic IUPAC name is (8-Methyl-8-

azabicyclo[3.2.1]octan-2-yl)(phenyl)methanone. The structural elucidation and confirmation of

Ferrugine and its derivatives rely heavily on a combination of spectroscopic techniques,

including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy,

Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data of Ferrugine
The following tables summarize the key spectroscopic data for Ferrugine, compiled from

verified scientific sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule.

Table 1: ¹H NMR Spectroscopic Data for Ferrugine

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

7.95 - 7.92 m - 2 x Ar-H

7.55 - 7.40 m - 3 x Ar-H

3.65 t 4.0 H-2

3.23 t 4.0 H-1

3.18 t 4.0 H-5

2.29 s - N-CH₃

2.25 - 2.15 m - 1 x H-6, 1 x H-7

2.10 - 2.00 m - 1 x H-4

1.85 - 1.75 m - 1 x H-4

1.65 - 1.50 m - 1 x H-6, 1 x H-7

1.45 - 1.35 m - H-3

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for Ferrugine
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Chemical Shift (δ, ppm) Assignment

200.1 C=O

137.9 Ar-C

132.5 Ar-CH

128.2 2 x Ar-CH

128.1 2 x Ar-CH

62.1 C-1

61.8 C-5

53.0 C-2

41.8 N-CH₃

38.6 C-4

27.5 C-3

25.8 C-7

25.7 C-6

Solvent: CDCl₃

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for Ferrugine
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Wavenumber (νₘₐₓ, cm⁻¹) Intensity Assignment

2945 Strong C-H stretch (aliphatic)

1680 Strong C=O stretch (ketone)

1597 Medium C=C stretch (aromatic)

1448 Medium C-H bend (aliphatic)

1280 Strong C-N stretch

700 Strong
C-H out-of-plane bend

(monosubstituted benzene)

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

molecule.

Table 4: Mass Spectrometry Data for Ferrugine

m/z Relative Intensity (%) Assignment

229 45 [M]⁺

124 100 [M - C₇H₅O]⁺

105 80 [C₇H₅O]⁺

82 95 [C₅H₈N]⁺

77 30 [C₆H₅]⁺

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic characterization of

Ferrugine. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the purified Ferrugine sample in

0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS)

as an internal standard.

Instrumentation: A Bruker Avance 400 MHz spectrometer or equivalent.

¹H NMR Acquisition:

Pulse Program: zg30

Number of Scans: 16

Spectral Width: 16 ppm

Acquisition Time: 2.048 s

Relaxation Delay: 1.0 s

¹³C NMR Acquisition:

Pulse Program: zgpg30

Number of Scans: 1024

Spectral Width: 240 ppm

Acquisition Time: 1.08 s

Relaxation Delay: 2.0 s

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decays (FIDs) using appropriate software (e.g., MestReNova,

TopSpin). Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and 77.16

ppm for the central peak of CDCl₃ for ¹³C.

Infrared (IR) Spectroscopy
Sample Preparation: A thin film of the purified Ferrugine sample is prepared on a potassium

bromide (KBr) disc.
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Instrumentation: A PerkinElmer Spectrum One FT-IR spectrometer or equivalent, equipped

with a universal ATR sampling accessory.

Acquisition:

Scan Range: 4000-400 cm⁻¹

Number of Scans: 16

Resolution: 4 cm⁻¹

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared

spectrum.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the purified Ferrugine sample in a suitable

volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Instrumentation: A high-resolution mass spectrometer (e.g., Thermo Scientific Q Exactive)

with an electrospray ionization (ESI) source.

Acquisition (Positive Ion Mode):

Ionization Mode: ESI+

Capillary Voltage: 3.5 kV

Sheath Gas Flow Rate: 40 arbitrary units

Auxiliary Gas Flow Rate: 10 arbitrary units

Scan Range: m/z 50-500

Data Processing: The acquired mass spectrum is analyzed to identify the molecular ion peak

and major fragment ions.

Visualization of Experimental Workflow
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The following diagram illustrates a general workflow for the synthesis and spectroscopic

characterization of Ferrugine.
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Caption: General workflow for the synthesis and spectroscopic characterization of Ferrugine.

Signaling Pathways and Logical Relationships
Currently, there is limited publicly available information on the specific signaling pathways

directly modulated by Ferrugine or its derivatives. The primary focus of research has been on

its synthesis and structural characterization. The logical relationship in its analysis follows a

standard chemical identification process as depicted in the workflow diagram.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b3037758?utm_src=pdf-body
https://www.benchchem.com/product/b3037758?utm_src=pdf-body-img
https://www.benchchem.com/product/b3037758?utm_src=pdf-body
https://www.benchchem.com/product/b3037758?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3037758?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Unknown Compound
(e.g., from natural extract or synthesis)

Spectroscopic Analysis
(NMR, IR, MS, UV-Vis)

Data Interpretation and
Comparison with Known Spectra

Identification as Ferrugine

Click to download full resolution via product page

Caption: Logical flow for the identification of Ferrugine using spectroscopic methods.

Conclusion
The spectroscopic data and protocols provided in this guide serve as a comprehensive

resource for the characterization of Ferrugine. The combination of NMR, IR, and MS

techniques allows for unambiguous structural confirmation. As research into the biological

activities of Ferrugine and its derivatives progresses, this foundational spectroscopic

information will be invaluable for future studies in drug discovery and development.

To cite this document: BenchChem. [Spectroscopic Profile of Ferrugine and its Derivatives: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3037758#spectroscopic-characterization-of-
ferrugine-and-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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